

# 1,1-Diiodopropane chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Diiodopropane

Cat. No.: B076905

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An In-depth Technical Guide to the Chemical Properties of **1,1-Diiodopropane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of **1,1-diiodopropane**. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with theoretical predictions and information from analogous compounds to offer a thorough resource.

## Core Chemical Properties

**1,1-Diiodopropane** is a geminal dihaloalkane. Its physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>6</sub> I <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	295.89 g/mol	--INVALID-LINK--[1]
CAS Number	10250-52-9	--INVALID-LINK--[2]
Appearance	Not specified; likely a liquid	N/A
Density	2.476 g/cm <sup>3</sup> (estimate)	--INVALID-LINK--[2]
Boiling Point	239.33 °C (estimate)	--INVALID-LINK--[2]
Melting Point	-16.49 °C (estimate)	--INVALID-LINK--[2]
Refractive Index	1.6160	--INVALID-LINK--[2]
Solubility	Insoluble in water	N/A
LogP	3.18 (Predicted)	--INVALID-LINK--[3]

## Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **1,1-diiodopropane** are not widely published. However, a plausible synthesis can be adapted from general methods for the preparation of gem-diiodoalkanes.

## Synthesis of 1,1-Diiodopropane from Propanal Hydrazone

A common method for the synthesis of gem-diiodides is the reaction of an aldehyde or ketone with hydrazine, followed by iodination.[4]

Reaction Scheme:  $\text{CH}_3\text{CH}_2\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH}_2\text{CH}=\text{NNH}_2 + \text{H}_2\text{O}$   
 $\text{CH}_3\text{CH}_2\text{CH}=\text{NNH}_2 + 2 \text{I}_2 + 2 (\text{C}_2\text{H}_5)_3\text{N} \rightarrow \text{CH}_3\text{CH}_2\text{CHI}_2 + \text{N}_2 + 2 (\text{C}_2\text{H}_5)_3\text{NHI}$

Materials and Equipment:

- Propanal (CH<sub>3</sub>CH<sub>2</sub>CHO)

- Hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ )
- Iodine ( $\text{I}_2$ )
- Triethylamine ( $(\text{C}_2\text{H}_5)_3\text{N}$ )
- Ethanol
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- **Formation of Propanal Hydrazone:** In a round-bottom flask, dissolve propanal in ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically exothermic. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the hydrazone.
- **Iodination:** In a separate flask, prepare a solution of iodine in diethyl ether. To this solution, add triethylamine.
- **Reaction:** Cool the iodine solution in an ice bath. Slowly add the propanal hydrazone solution to the iodine solution with vigorous stirring. The addition should be controlled to maintain a low temperature. Nitrogen gas will evolve during the reaction.
- **Work-up:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous

solution of sodium thiosulfate to remove any unreacted iodine.

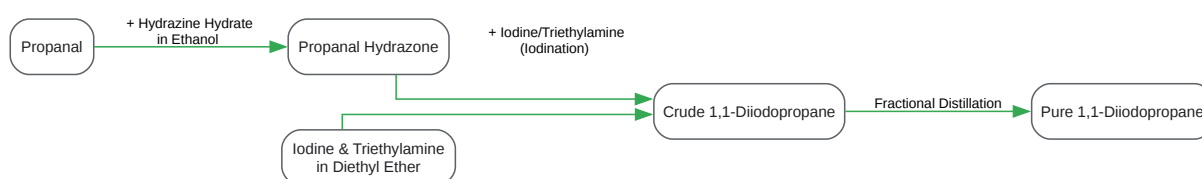
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **1,1-diiodopropane**.

## Purification

The crude **1,1-diiodopropane** can be purified by fractional distillation under reduced pressure.

Procedure:

- Set up a fractional distillation apparatus.
- Heat the crude product gently under reduced pressure.
- Collect the fraction that boils at the expected boiling point of **1,1-diiodopropane**.



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**Caption:** Proposed synthesis workflow for **1,1-diiodopropane**.

## Spectroscopic Data

Note: Experimentally determined NMR spectra for **1,1-diiodopropane** are not readily available in the scientific literature. The following are predicted spectra based on the chemical structure and data from isomeric compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- $\text{CH}_3$  group: A triplet around  $\delta$  1.0-1.2 ppm. The signal is split by the adjacent  $\text{CH}_2$  group.
- $\text{CH}_2$  group: A quartet of triplets (or multiplet) around  $\delta$  2.0-2.3 ppm. The signal is split by the adjacent  $\text{CH}_3$  and  $\text{CH}$  groups.
- $\text{CH}$  group: A triplet around  $\delta$  4.5-5.0 ppm. The signal is split by the adjacent  $\text{CH}_2$  group.

Predicted  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- $\text{CH}_3$  carbon: Approximately  $\delta$  10-15 ppm.
- $\text{CH}_2$  carbon: Approximately  $\delta$  30-35 ppm.
- $\text{CH}_2$  carbon: A downfield signal, likely in the range of  $\delta$  15-25 ppm, significantly influenced by the two iodine atoms.

Experimental NMR Data for Isomers of Diiodopropane:

Compound	Isomer	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
1,2-Diiodopropane	Vicinal	1.98 (d, 3H), 3.85 (dd, 1H), 4.25 (m, 1H), 4.40 (dd, 1H)	29.5, 33.8, 43.1
1,3-Diiodopropane	Terminal	2.25 (quintet, 2H), 3.28 (t, 4H)	7.1, 35.5

## Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for **1,1-diiodopropane** is noted to be available in spectral databases.[1] The expected characteristic absorption bands are:

- C-H stretching (alkane):  $2850\text{-}3000\text{ cm}^{-1}$
- C-H bending (alkane):  $1375\text{-}1470\text{ cm}^{-1}$

- C-I stretching: 500-600  $\text{cm}^{-1}$  (This region is often complex).

## Reactivity and Chemical Properties

Gem-diiodoalkanes are versatile intermediates in organic synthesis.

### General Reactivity

The two iodine atoms on the same carbon atom make **1,1-diiodopropane** susceptible to various reactions. The C-I bonds are relatively weak and can be cleaved to form reactive intermediates.

### Formation of Organometallic Reagents

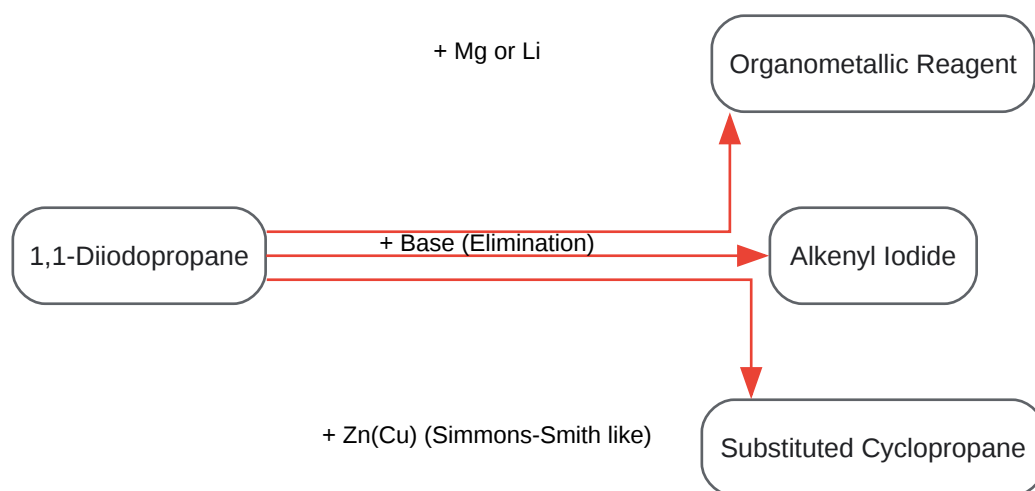
**1,1-Diiodopropane** can react with metals like magnesium or lithium to form organometallic reagents. For example, with magnesium, it can form a Grignard-like reagent which can then be used in various coupling reactions.

### Simmons-Smith-type Cyclopropanation

Gem-diiodoalkanes are precursors for carbenoids used in cyclopropanation reactions. Although less common than diiodomethane, **1,1-diiodopropane** could potentially be used to form substituted cyclopropanes.

### Elimination Reactions

Under basic conditions, **1,1-diiodopropane** can undergo elimination reactions to form alkenyl iodides.



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**Caption:** Potential reaction pathways for **1,1-diiodopropane**.

## Safety and Handling

Specific safety data for **1,1-diiodopropane** is not readily available. However, based on the properties of similar iodoalkanes, the following precautions should be taken:

- **Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- **Storage:** Store in a cool, dry, dark place away from heat and incompatible materials such as strong oxidizing agents and bases.
- **Hazards:** Iodoalkanes are generally considered to be toxic and irritants. Avoid inhalation, ingestion, and skin contact. They can be lachrymators.

This guide provides a summary of the available and predicted chemical properties of **1,1-diiodopropane**. Researchers should exercise caution and refer to experimentally determined data as it becomes available.

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## References

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- To cite this document: BenchChem. [1,1-Diiodopropane chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076905#1-1-diiodopropane-chemical-properties]

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